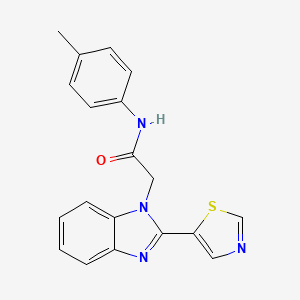![molecular formula C21H20N6O2S B11574285 N-(4-Acetamidophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}butanamide](/img/structure/B11574285.png)
N-(4-Acetamidophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Acetamidophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}butanamide is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with a butanamide moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetamidophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}butanamide typically involves multiple steps. One common method starts with the commercially available indoline-2,3-diones, which are reacted with thiosemicarbazide in water at 100°C for 5 hours to form intermediates. These intermediates are then hydrazinated with 80% hydrazine monohydrate at 120°C for 3 hours to yield the desired triazinoindole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetamidophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazinoindole derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-(4-Acetamidophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in understanding cellular processes and interactions.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(4-Acetamidophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}butanamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to selectively bind to ferrous ions, which can influence various cellular processes. The compound can induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-B]indole derivatives: These compounds share the triazinoindole core and exhibit similar biological activities.
Indolo[2,3-B]quinoxalines: These compounds are structurally related and have shown antiviral and cytotoxic activities.
Uniqueness
N-(4-Acetamidophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}butanamide stands out due to its unique combination of functional groups and its ability to selectively bind to ferrous ions. This specificity makes it a valuable compound for targeted therapeutic applications and further research.
Properties
Molecular Formula |
C21H20N6O2S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide |
InChI |
InChI=1S/C21H20N6O2S/c1-3-17(20(29)23-14-10-8-13(9-11-14)22-12(2)28)30-21-25-19-18(26-27-21)15-6-4-5-7-16(15)24-19/h4-11,17H,3H2,1-2H3,(H,22,28)(H,23,29)(H,24,25,27) |
InChI Key |
ARTFBCCKCKYKLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)NC(=O)C)SC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-cyano-N-(3-ethoxypropyl)-3-{2-[5-methyl-2-(propan-2-yl)phenoxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}prop-2-enamide](/img/structure/B11574202.png)
![3-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)propan-1-one](/img/structure/B11574217.png)
![N-(3-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11574230.png)
![(6Z)-3-phenyl-6-[4-(propan-2-yl)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11574236.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(butan-2-yl)propanamide](/img/structure/B11574242.png)
![4-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-yl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11574246.png)
![3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11574252.png)
![2-(4-ethylphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11574259.png)
![N-(2-methoxyphenyl)-2-[(13-methyl-7-methylsulfanyl-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B11574265.png)
![N-(4-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B11574273.png)
![N-[1-(4-Chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]benzenesulfonamide](/img/structure/B11574282.png)

![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11574295.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11574297.png)
